tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate
Description
Properties
Molecular Formula |
C14H27N3O3 |
|---|---|
Molecular Weight |
285.38 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-3-methyl-1-oxo-1-piperazin-1-ylbutan-2-yl]carbamate |
InChI |
InChI=1S/C14H27N3O3/c1-10(2)11(16-13(19)20-14(3,4)5)12(18)17-8-6-15-7-9-17/h10-11,15H,6-9H2,1-5H3,(H,16,19)/t11-/m0/s1 |
InChI Key |
GQMAOEVQPOCOFU-NSHDSACASA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCNCC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)C(C(=O)N1CCNCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Typical Synthetic Route
A representative synthetic route is summarized below, based on classical peptide chemistry methods and reductive amination protocols:
| Step | Reagents and Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Starting amino acid derivative (e.g., (2S)-3-methyl-1-oxo-butan-2-yl), tert-butyl carbamate, coupling reagent (e.g., EDCI, HOBt) | Protection of amino group with tert-butyl carbamate to form Boc-protected amino acid | 60-75 | Ensures selective protection of amine |
| 2 | Piperazine, solvent (e.g., ethanol or methanol), acetic acid catalyst, sodium cyanoborohydride (NaBH3CN) | Reductive amination coupling of Boc-protected amino acid with piperazine | 27-61 | Mild conditions, room temp to 60°C, overnight stirring |
| 3 | Purification by silica gel column chromatography (eluent: petroleum ether/ethyl acetate or dichloromethane/methanol) | Isolation of pure product | — | Purity confirmed by NMR and MS |
Detailed Example from Literature
One documented method involves the following:
- To a solution of benzyl 3,3-dimethyl-4-oxo-piperidine-1-carboxylate in methanol, tert-butyl (2-aminoethyl)carbamate and acetic acid are added.
- The mixture is stirred at 25°C for 1 hour.
- Sodium cyanoborohydride is added, and the reaction is stirred at room temperature for 3 hours.
- The reaction mixture is worked up by extraction with ethyl acetate, dried, and purified by silica gel chromatography.
- The product, benzyl 4-[2-(tert-butoxycarbonylamino)ethylamino]-3,3-dimethyl-piperidine-1-carboxylate, is obtained with a 27% yield as a yellow oil.
- Characterization by MS and 1H NMR confirms the structure.
This approach exemplifies reductive amination coupling using sodium cyanoborohydride under mild acidic conditions to link the Boc-protected amine with the piperazine moiety.
Alternative Approaches
Other synthetic methods involve:
- Direct peptide coupling of Boc-protected amino acid derivatives with piperazine using carbodiimide-based reagents.
- Use of palladium-catalyzed cross-coupling reactions for functionalization of piperazine-containing intermediates, although less common for this specific compound.
- Protection/deprotection strategies to control selectivity and avoid side reactions.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Impact on Yield and Purity |
|---|---|---|
| Solvent | Methanol, ethanol, or mixtures with dichloromethane | Polar protic solvents favor reductive amination; dichloromethane used in purification |
| Catalyst | Acetic acid (catalytic amounts) | Facilitates imine formation for reductive amination |
| Reducing Agent | Sodium cyanoborohydride (NaBH3CN) | Mild, selective reduction of imines to amines |
| Temperature | 25°C to 60°C | Higher temperatures (60°C) can improve reaction rate and yield but may increase side products |
| Reaction Time | 3 hours to overnight | Longer times ensure completion but require monitoring to avoid degradation |
| Purification | Silica gel chromatography | Essential for removing impurities and isolating pure compound |
Characterization and Research Results
- Mass Spectrometry (MS): The molecular ion peak corresponds closely to the calculated molecular weight, confirming the molecular formula (e.g., found 406 [M+H]+ for related intermediates).
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic peaks for tert-butyl groups (singlet around 1.45 ppm), amide protons, and piperazine methylene protons, confirming the structure.
- Yield: Reported yields vary between 27% and 61%, depending on reaction conditions and purification efficiency.
- Purity: High purity is achievable by column chromatography, with typical solvents being petroleum ether/ethyl acetate mixtures.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Reductive amination of Boc-protected amino acid with piperazine | tert-butyl (2-aminoethyl)carbamate, NaBH3CN, AcOH | Methanol, 25-60°C, 3 h to overnight | 27-61 | Mild, selective, classical peptide chemistry |
| Peptide coupling | Boc-protected amino acid, piperazine, EDCI/HOBt | DCM or DMF, room temp | 60-75 | Requires coupling reagents, higher yield |
| Pd-catalyzed cross-coupling (less common) | Pd catalyst, boronate ester derivatives | 80°C, inert atmosphere | Up to 93 (for related compounds) | More complex, used for functionalization |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
tert-Butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is a synthetic organic compound belonging to the carbamate class, characterized by a tert-butyl group, a piperazine ring, and a carbamate functional group, which gives it unique chemical properties. The molecular formula of the compound is C14H27N3O3, with a molecular weight of 285.38 g/mol . The InChI key, GQMAOEVQPOCOFU-NSHDSACASA-N, represents its structure, stereochemistry, and connectivity.
Applications
This compound is a versatile compound with applications spanning organic synthesis, pharmaceutical research, and the chemical industry.
Organic Synthesis
- It acts as a building block in the synthesis of complex organic molecules.
- Its unique structural features and reactivity make it valuable in producing specialty chemicals and materials.
Pharmaceutical Research
- The compound is explored for potential therapeutic properties, particularly in drug development targeting specific biological pathways.
- Interaction studies have shown that this compound can interact with biological targets, such as enzymes and receptors associated with neurological functions. The piperazine component enhances its binding affinity with neurotransmitter receptors, suggesting potential applications in treating neurological disorders or modulating synaptic activity.
Chemical Industry
- Utilized in producing specialty chemicals and materials because of its structural features and reactivity.
Chemical Reactivity
The chemical reactivity of this compound mainly involves nucleophilic substitutions and hydrolysis reactions, which are typical of carbamates. The carbamate group is susceptible to hydrolysis in the presence of strong acids or bases, resulting in the formation of the corresponding amine and carbon dioxide. The piperazine moiety can participate in electrophilic aromatic substitutions because its nitrogen atoms provide nucleophilic sites.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group can form covalent bonds with active sites, leading to inhibition or activation of biological pathways .
Comparison with Similar Compounds
Piperazine vs. Piperidine Derivatives
Piperazine-containing compounds are often compared to piperidine analogues due to their similar ring structures but distinct electronic and steric profiles.
Key Findings :
Enantioselectivity and Stereochemical Impact
Enantiomeric purity significantly influences pharmacological activity. Compounds with (S)-configured centers are frequently prioritized for their bioactivity.
Key Findings :
Structural Complexity and Functional Group Effects
Substituents on the piperazine/piperidine ring or the alkyl chain modulate physicochemical and pharmacokinetic properties.
Key Findings :
Biological Activity
tert-butyl N-[(2S)-3-methyl-1-oxo-1-(piperazin-1-yl)butan-2-yl]carbamate is a synthetic organic compound classified as a carbamate. Its structure includes a tert-butyl group, a piperazine ring, and a carbamate functional group, which contribute to its unique chemical properties. The compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and ligand for various biological receptors.
- Molecular Formula : C13H22N2O3
- Molecular Weight : 270.33 g/mol
- InChI Key : GQMAOEVQPOCOFU-NSHDSACASA-N
The compound's biological activity is primarily attributed to the piperazine moiety, which is known for its ability to interact with neurotransmitter receptors, suggesting potential applications in treating neurological disorders or modulating synaptic activity.
The biological activity of this compound can be understood through its interactions with various biological targets:
- Enzyme Inhibition : The carbamate group can undergo hydrolysis in the presence of strong acids or bases, yielding the corresponding amine and carbon dioxide. This property may allow it to act as an enzyme inhibitor by modifying enzyme active sites.
- Receptor Binding : The piperazine ring enhances binding affinity to neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways. This suggests potential therapeutic roles in psychiatric and neurological conditions .
Biological Activity Studies
Research has indicated that this compound exhibits moderate to high binding affinities for various receptors. Below are summarized findings from relevant studies:
Case Studies
- Analgesic Properties : In a study exploring safer pain management therapies, compounds with structural similarities to this compound demonstrated effective analgesic properties while minimizing side effects associated with traditional opioids. This highlights the potential of this compound in developing new analgesics with lower abuse potential .
- Neurological Applications : A series of tests on receptor binding indicated that this compound could modulate synaptic activity through its action on dopamine and serotonin receptors. This suggests therapeutic applications in treating disorders such as depression and schizophrenia .
Comparative Analysis with Related Compounds
To better understand the unique attributes of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| tert-butyl N-[2S]-1-(piperazinyl)propanamide | C13H20N2O | Lacks the oxo group; simpler structure |
| tert-butyl (3-methylphenyl)carbamate | C13H17NO2 | Contains a phenyl group instead of piperazine |
| 4-tert-butylpiperazine | C12H18N2 | Simplest form without carbamate group; used in pharma |
This comparison highlights the dual functionality of this compound as both a carbamate and a piperazine derivative, enhancing its biological activity compared to other related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
